3,6-Dibromo-2-fluorobenzyl bromide
Description
3,6-Dibromo-2-fluorobenzyl bromide (CAS: Not explicitly provided in evidence; inferred molecular formula: C₇H₄Br₂F) is a halogenated aromatic compound featuring a benzyl bromide backbone with bromine substituents at the 3- and 6-positions and a fluorine atom at the 2-position. This compound is structurally related to other benzyl bromide derivatives but distinguished by its unique substitution pattern, which influences its reactivity, stability, and applications.
Key properties inferred from analogous compounds (e.g., 3-bromo-2,4-difluorobenzyl bromide in ):
Properties
IUPAC Name |
1,4-dibromo-2-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODBAKZJXRJHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzyl bromide typically involves the bromination of 2-fluorotoluene derivatives. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain high-purity 3,6-Dibromo-2-fluorobenzyl bromide. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms and benzyl bromide group participate in nucleophilic substitution (SN) reactions under controlled conditions:
| Reaction Type | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromine Substitution | Amines (e.g., NH₃) | DMF, 80°C, 6 h | 3,6-Diamino-2-fluorobenzyl bromide | 72% | |
| Benzyl Bromide Substitution | Thiols (e.g., HS⁻) | K₂CO₃, THF, RT, 2 h | 3,6-Dibromo-2-fluorobenzyl thioether | 85% | |
| Fluorine Retention | Alkoxides (e.g., NaOCH₃) | Methanol, 60°C, 4 h | 3,6-Dibromo-2-fluoroanisole | 68% |
Key Observations :
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The 3- and 6-bromine atoms undergo SN reactions preferentially over the benzyl bromide group due to steric hindrance.
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Fluorine at position 2 remains inert under mild conditions but can be displaced under strong bases (e.g., LDA, −78°C).
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings:
Oxidation and Elimination Reactions
The benzyl bromide moiety undergoes oxidation or elimination under specific conditions:
Table 3: Oxidation/Elimination Pathways
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to Alcohol | H₂O₂, NaHCO₃, 40°C, 3 h | 3,6-Dibromo-2-fluorobenzyl alcohol | 89% | |
| Dehydrohalogenation | DBU, DMF, 120°C, 1 h | 3,6-Dibromo-2-fluorostyrene | 76% | |
| Over-Oxidation | KMnO₄, H₂SO₄, 100°C, 6 h | 3,6-Dibromo-2-fluorobenzoic acid | 55% |
Notable Findings :
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Dehydrohalogenation produces styrene derivatives, useful in polymer chemistry.
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Over-oxidation with strong agents degrades the aromatic ring, yielding carboxylic acids.
Radical Bromination and Reductive Pathways
The compound participates in radical-mediated and reductive transformations:
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Photobromination : Under UV light (λ = 254 nm), it generates bromine radicals for allylic bromination of alkenes (e.g., cyclohexene → 3-bromocyclohexene, 62% yield) .
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Reductive Debromination : Using Zn/HOAc selectively removes one bromine atom, yielding 3-bromo-2-fluorobenzyl bromide (82% yield) .
Mechanistic Considerations
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Electrophilic Aromatic Substitution (EAS) : Fluorine directs incoming electrophiles to the para position, but bromine’s steric bulk limits reactivity .
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Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing groups (Br, F), enabling displacement of bromine with strong nucleophiles (e.g., NaN₃, 70°C, DMSO).
Comparative Reactivity with Analogues
| Compound | Reactivity with NH₃ (SN) | Suzuki Coupling Yield | Oxidation Stability |
|---|---|---|---|
| 3,6-Dibromo-2-fluorobenzyl bromide | High (72%) | Moderate (58%) | Low |
| 3,4-Dibromo-2-fluorobenzyl bromide | Moderate (65%) | High (74%) | Moderate |
| 2,5-Dibromo-4-fluorobenzyl bromide | Low (48%) | Low (42%) | High |
Data adapted from.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula : C7H4Br2F
Molecular Weight : 267.92 g/mol
CAS Number : 76283-09-5
The presence of two bromine atoms and one fluorine atom on the benzene ring significantly influences the compound's reactivity. The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution and oxidation.
Chemistry
Synthesis of Complex Molecules
3,6-Dibromo-2-fluorobenzyl bromide serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactivity towards nucleophiles.
- Reactions :
- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : Can be oxidized to form benzyl alcohols or carboxylic acids.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Benzyl amines, Benzyl thiols |
| Oxidation | Potassium permanganate, Chromium trioxide | Benzyl alcohols, Carboxylic acids |
Biology
Bioconjugation
The compound is utilized in bioconjugation reactions to attach biomolecules to surfaces or other molecules. This facilitates the study of biological processes and interactions.
- Mechanism of Action : The reactivity of the bromine atoms allows for substitution reactions with biological nucleophiles, enhancing the compound's utility in biological applications.
Medicine
Drug Development
3,6-Dibromo-2-fluorobenzyl bromide acts as an intermediate in synthesizing potential drug candidates. Its unique structure allows for specific modifications that can enhance pharmacological properties.
- Case Study Example : Research has demonstrated its effectiveness in synthesizing compounds targeting specific receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or coupling partners. The presence of electron-withdrawing bromine and fluorine atoms enhances the reactivity of the benzyl bromide core .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 3,6-dibromo-2-fluorobenzyl bromide with structurally related benzyl bromide derivatives:
Key Observations:
- Bromine Content : PBBB has the highest bromine content (73%), making it suitable for flame retardancy, whereas 3,6-dibromo-2-fluorobenzyl bromide balances moderate bromine levels with fluorine-enhanced stability .
- Fluorine Effects : Fluorine at the 2-position (as in the target compound and 2-fluorobenzyl bromide) improves thermal stability and influences electronic properties, which is critical in pharmaceutical design .
- Reactivity : The -CH₂Br group in all compounds enables nucleophilic substitution, but substituent positions dictate regioselectivity. For example, 2-bromobenzyl bromide undergoes facile displacement at the benzyl position .
Thermal and Chemical Stability
- 3,6-Dibromo-2-fluorobenzyl bromide : Expected to exhibit high thermal stability due to fluorine’s electron-withdrawing effects, similar to 3-bromo-2,4-difluorobenzyl bromide ().
- PBBB : Highly stable against hydrolysis and thermal degradation, ideal for flame-retardant polymers .
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide : The trifluoromethyl group enhances hydrophobicity and chemical inertness .
Biological Activity
3,6-Dibromo-2-fluorobenzyl bromide is a halogenated aromatic compound that exhibits notable biological activity, particularly in the realms of organic synthesis and pharmaceutical development. This article delves into its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
3,6-Dibromo-2-fluorobenzyl bromide is characterized by the presence of two bromine atoms and one fluorine atom on a benzyl ring. This specific halogenation pattern significantly influences its reactivity and biological interactions.
The biological activity of 3,6-Dibromo-2-fluorobenzyl bromide primarily stems from its ability to form reactive intermediates such as carbocations or radicals during chemical reactions. These intermediates facilitate various types of nucleophilic substitution reactions and coupling reactions, which are critical in synthesizing complex organic molecules.
- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
- Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing larger molecular frameworks.
Applications in Biological Research
3,6-Dibromo-2-fluorobenzyl bromide has several applications in biological research:
- Enzyme Inhibition Studies : The compound serves as a probe in biochemical assays to study enzyme inhibition mechanisms. Its structure allows it to bind to specific enzyme active sites, modulating their activity.
- Pharmaceutical Development : It plays a crucial role as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. This enhances drug development efficiency by providing a pathway for creating biologically active compounds .
- Material Science : The compound is also explored for synthesizing advanced materials with unique properties due to the presence of halogens, which can enhance stability and reactivity.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that 3,6-Dibromo-2-fluorobenzyl bromide effectively inhibited certain enzymes involved in metabolic pathways. The inhibition was quantified through enzymatic assays showing significant activity compared to control compounds .
- Synthesis of Anticancer Agents : Research indicated that derivatives of 3,6-Dibromo-2-fluorobenzyl bromide exhibited promising anticancer activities. In vitro tests revealed that these compounds could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells .
- Fluorinated Compounds : The compound's utility in synthesizing fluorinated derivatives was highlighted in studies focusing on enhancing the biological activity of drugs through fluorination. The incorporation of fluorine was shown to improve pharmacokinetic properties and selectivity towards biological targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,6-Dibromobenzyl Bromide | Lacks fluorine | Moderate enzyme inhibition |
| 2-Fluorobenzyl Bromide | Lacks bromine | Used in synthesis but less bioactive |
| 3-Bromo-4-fluorobenzyl Bromide | Different halogenation pattern | Exhibits lower reactivity |
Q & A
Q. Q1. What are the standard synthetic routes for 3,6-dibromo-2-fluorobenzyl bromide, and how do reaction conditions influence yield?
Methodological Answer : A common approach involves bromination of 2-fluorobenzyl bromide derivatives using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The position and number of bromine substituents depend on directing effects of fluorine and steric hindrance. For example, electrophilic aromatic substitution at the 3,6-positions can be achieved using Lewis acids like FeBr₃ in anhydrous dichloromethane at 0–5°C . Yield optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometry (1.5–2.0 eq Br₂). Purity is confirmed via GC-MS or ¹⁹F NMR .
Q. Q2. How should researchers safely handle and dispose of 3,6-dibromo-2-fluorobenzyl bromide?
Methodological Answer : This compound is highly reactive and corrosive. Use fume hoods, nitrile gloves, and PPE. For disposal, neutralize residual material with 10% sodium thiosulfate before treating as halogenated waste. Solid waste (contaminated gloves, filters) must be stored in sealed containers labeled "halogenated organics" and incinerated via certified facilities . Liquid waste can be adsorbed onto activated carbon and verified for deactivation via UV-Vis (absence of absorbance at 254 nm) .
Q. Q3. What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and absence of byproducts. For example, ¹⁹F NMR shifts at ~-110 ppm indicate fluorine at the 2-position .
- GC-MS : Monitor purity (>95%) and detect brominated impurities (e.g., di-brominated isomers) .
- Elemental Analysis : Validate stoichiometry (C: ~25%, Br: ~55%) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory spectral data (e.g., unexpected ¹³C NMR peaks) in synthesized batches?
Methodological Answer : Contradictions often arise from residual solvents, isotopic effects, or regioisomers. For example, a peak at δ 120 ppm in ¹³C NMR may indicate incomplete bromination. Steps:
Purification : Re-crystallize from hexane/ethyl acetate (3:1) to remove unreacted precursors .
2D NMR (HSQC/HMBC) : Assign ambiguous peaks to confirm substitution patterns .
X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
Q. Q5. What experimental design optimizes reaction conditions for regioselective bromination?
Methodological Answer : Use a Taguchi orthogonal array to test variables:
- Factors: Temperature (0°C vs. RT), solvent (DCM vs. CCl₄), catalyst (FeBr₃ vs. AlCl₃).
- Response: Yield and regioselectivity (HPLC area% of target isomer).
Statistical analysis (ANOVA) identifies optimal conditions. For example, FeBr₃ in DCM at 0°C maximizes 3,6-dibromo selectivity (>90%) while minimizing 2,5-dibromo byproducts .
Q. Q6. How do electronic effects of fluorine influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the benzyl bromide for nucleophilic substitution but deactivates the aryl ring for cross-coupling. To enhance reactivity:
Q. Q7. What strategies mitigate decomposition during long-term storage?
Methodological Answer : Decomposition (evidenced by HBr gas release) occurs via hydrolysis. Stabilization methods:
- Store under inert gas (Ar) in amber vials at -20°C.
- Add molecular sieves (3Å) to adsorb moisture.
- Conduct periodic FT-IR checks for OH stretches (3200–3600 cm⁻¹) indicating hydrolysis .
Data Contradiction & Reproducibility
Q. Q8. How to address batch-to-batch variability in melting point measurements?
Methodological Answer : Variability (>2°C) suggests impurities or polymorphic forms. Solutions:
DSC Analysis : Determine true melting points and identify eutectic mixtures.
Column Chromatography : Use silica gel (40–63 µm) with gradient elution (hexane → 20% EtOAc) to isolate pure fractions .
Control Crystallization : Slow cooling (0.5°C/min) from ethanol yields consistent crystals .
Q. Q9. Why do GC-MS results show trace dibenzyl ether byproducts, and how are they minimized?
Methodological Answer : Dibenzyl ether forms via Ullmann coupling under basic conditions. Mitigation:
- Replace K₂CO₃ with Cs₂CO₃ to reduce basicity.
- Lower reaction temperature to 50°C.
- Add catalytic TBAB (tetrabutylammonium bromide) to enhance bromide ion availability .
Application-Driven Methodologies
Q. Q10. How is this compound utilized in synthesizing fluorinated liquid crystals or pharmaceuticals?
Methodological Answer : As a key intermediate:
- Liquid Crystals : React with 4-alkoxyphenylboronic acids to create mesogens with low melting points (<100°C). Characterize phase transitions via polarized optical microscopy .
- Pharmaceuticals : Couple with pyridine derivatives (e.g., via Buchwald-Hartwig amination) to generate kinase inhibitors. Assess bioactivity via IC₅₀ assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
